
2-Fluoro-6-methoxy-3,5-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries due to their distinct odor profiles. The addition of fluorine and methoxy groups to the pyrazine ring can significantly alter its chemical and physical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the fluorination of 6-methoxy-3,5-dimethylpyrazine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3,5-dimethylpyrazine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-6-methoxy-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学研究应用
2-Fluoro-6-methoxy-3,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical properties.
Industry: Employed in the flavor and fragrance industry for its distinct aromatic profile.
作用机制
The mechanism of action of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
相似化合物的比较
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-3,5-dimethylpyrazine: Lacks the methoxy group, which can affect its aromatic profile and reactivity.
3,5-Dimethyl-2-methoxypyrazine: Similar structure but without the fluorine atom, used in flavor and fragrance industries.
Uniqueness
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is unique due to the presence of both fluorine and methoxy groups on the pyrazine ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can influence its solubility and aromatic profile.
属性
| 91678-68-1 | |
分子式 |
C7H9FN2O |
分子量 |
156.16 g/mol |
IUPAC 名称 |
2-fluoro-6-methoxy-3,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9FN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3 |
InChI 键 |
ARJUUSNBBFBGBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



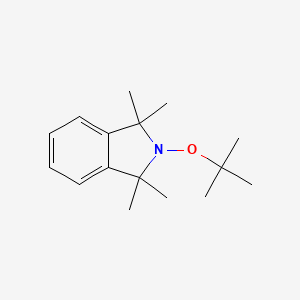

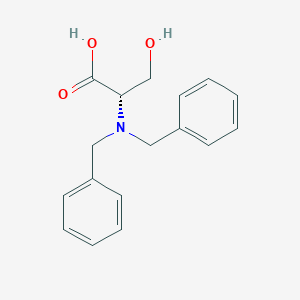
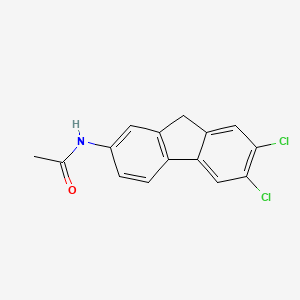
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
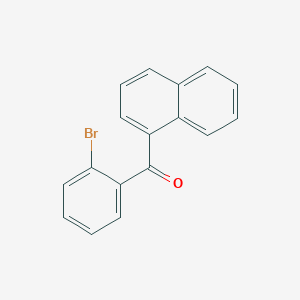
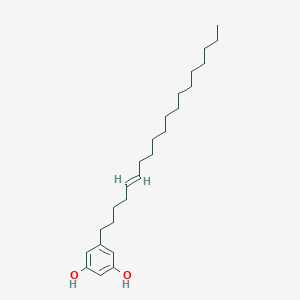
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

